structural characterization of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one
structural characterization of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one
An In-Depth Technical Guide to the Structural Characterization of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one
This guide provides a comprehensive framework for the structural elucidation of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one, a molecule of interest in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure known for a wide range of biological activities, while the trifluoromethyl ketone moiety can significantly influence metabolic stability and receptor binding affinity.[1][2] An unambiguous structural characterization is therefore a critical prerequisite for any further investigation.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to provide a rationale for the selection of experiments and an integrated approach to data interpretation, reflecting the best practices in modern chemical analysis.
Foundational Data and Physicochemical Properties
Before embarking on advanced spectroscopic analysis, it is essential to establish the foundational identity and basic physical properties of the compound.
Table 1: Core Identification and Physical Properties
| Parameter | Value | Source(s) |
| Chemical Name | 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one | [3][4] |
| Synonyms | 3-(1H-benzimidazol-2-yl)-1,1,1-trifluoropropan-2-one, 3-(1H-Benzo[d]imidazol-2-yl)-1,1,1-trifluoropropan-2-one | [3] |
| CAS Number | 782-55-8 | [3][4] |
| Molecular Formula | C₁₀H₇F₃N₂O | [3][4] |
| Molecular Weight | 228.18 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 124-128 °C | [3] |
| Solubility | Soluble in DMSO and dimethylformamide; limited water solubility | [3] |
These initial data points provide the basis for all subsequent analytical work, from preparing solutions for spectroscopy to designing crystallization experiments.
Integrated Spectroscopic Elucidation
A multi-technique spectroscopic approach is non-negotiable for definitive structural confirmation. Each method provides a unique piece of the structural puzzle, and their combined interpretation constitutes a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of small molecule characterization, offering detailed insights into the carbon-hydrogen framework and the chemical environment of specific nuclei.[5] For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solubilizing properties for benzimidazole derivatives and its ability to reveal the N-H proton, which might otherwise undergo rapid exchange in protic solvents.[5]
-
¹H NMR Spectroscopy: Provides information on the number of different types of protons and their connectivity.
-
¹³C NMR Spectroscopy: Reveals the number of chemically distinct carbon environments.
-
¹⁹F NMR Spectroscopy: Is essential for confirming the presence and electronic environment of the trifluoromethyl group.
While specific experimental data for this exact molecule is not publicly available, we can predict the expected spectral features based on extensive literature on benzimidazoles and trifluoromethyl ketones.[5][6][7]
Table 2: Predicted ¹H and ¹⁹F NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
| N-H | 12.0 - 13.5 | Broad Singlet | Highly deshielded due to the aromatic system and hydrogen bonding with DMSO.[5] |
| Aromatic H | 7.2 - 7.8 | Multiplets | Protons on the benzene ring of the benzimidazole moiety. The pattern will depend on the symmetry.[5] |
| Methylene H (-CH₂-) | ~4.0 - 4.5 | Singlet | Protons adjacent to both the benzimidazole ring and the ketone. |
| Fluorine (-CF₃) | ~ -70 to -80 | Singlet | Characteristic region for trifluoromethyl ketones.[6][7] |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆. Ensure complete dissolution.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire data with a standard pulse sequence. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
¹³C NMR: Acquire a proton-decoupled spectrum. Reference to the solvent peak (δ ~39.5 ppm).
-
¹⁹F NMR: Acquire a proton-decoupled spectrum using a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. An external reference like C₆F₆ (δ ~ -163 ppm) or an internal standard may be used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8]
For 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one, we expect to see characteristic absorptions for the N-H bond, the aromatic C-H and C=C bonds, the C=O of the ketone, and the strong C-F bonds.
Table 3: Predicted FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Benzimidazole) | 3100 - 3400 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=O Stretch (Ketone) | 1700 - 1740 | Strong |
| C=N and C=C Stretches (Aromatic) | 1500 - 1620 | Medium-Strong |
| C-F Stretches (Trifluoromethyl) | 1100 - 1300 | Strong, Multiple Bands |
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the crystalline powder directly onto the ATR crystal.
-
Data Collection: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal before analyzing the sample.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further confirmation of its structure.[9]
Given the presence of fluorine, Electron Ionization (EI) is a suitable technique as it induces reproducible fragmentation, creating a "molecular fingerprint".[9] The key fragmentation pathways for halogenated compounds often involve the loss of the halogen or adjacent groups.[9]
Expected Fragmentation:
-
Molecular Ion (M⁺•): A peak at m/z = 228, corresponding to the molecular weight of C₁₀H₇F₃N₂O.
-
Loss of CF₃: A significant fragment resulting from the cleavage of the C-C bond adjacent to the ketone, leading to a peak at m/z = 159 ([M-CF₃]⁺).
-
Benzimidazole Fragments: Fragmentation of the benzimidazole ring itself, leading to characteristic ions.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.[10]
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate fragments.[9]
-
Analysis: Use a quadrupole or time-of-flight (TOF) analyzer to separate the ions by their mass-to-charge ratio.
Definitive 3D Structure: Single-Crystal X-ray Diffraction
While spectroscopy provides compelling evidence for the chemical constitution, only single-crystal X-ray diffraction can reveal the unambiguous three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[11][12]
A solved crystal structure is the ultimate validation of the proposed molecular structure. It provides coordinates for each atom, confirming connectivity and stereochemistry without ambiguity.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (Critical Step): Grow single crystals of at least 20 µm in all dimensions.[11] Slow evaporation of a saturated solution in a suitable solvent (e.g., a mixture of DMSO and a less polar co-solvent) is a common method.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal motion.
-
Data Collection: Use a diffractometer equipped with a Mo or Cu X-ray source to collect diffraction data.[11]
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.
Integrated Analysis Workflow
The power of this multi-technique approach lies in the integration of all data streams. The proposed workflow ensures a logical progression from hypothesis to confirmation.
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